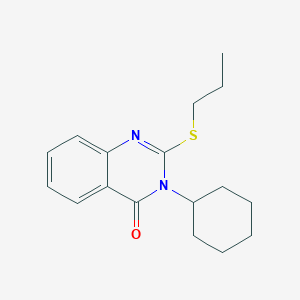![molecular formula C17H18N2O4 B11640529 2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11640529.png)
2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(1Z)-N-Hydroxyethanimidoyl]phenoxy}-N-(4-Methoxyphenyl)acetamid ist eine synthetische organische Verbindung, die zur Klasse der Oxime gehört. Oxime sind durch das Vorhandensein der funktionellen Gruppe R1R2C=NOH gekennzeichnet, wobei R1 und R2 Wasserstoff oder organische Gruppen sein können.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{4-[(1Z)-N-Hydroxyethanimidoyl]phenoxy}-N-(4-Methoxyphenyl)acetamid beinhaltet typischerweise die Reaktion eines Aldehyds oder Ketons mit Hydroxylamin unter Bildung eines Oxims. Die Reaktionsbedingungen umfassen oft saure oder basische Katalysatoren, um die Bildung des Oxims zu erleichtern. Beispielsweise kann die Reaktion in Gegenwart eines sauren Katalysators wie Salzsäure oder eines basischen Katalysators wie Natriumhydroxid durchgeführt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und kann zusätzliche Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen.
Wissenschaftliche Forschungsanwendungen
2-{4-[(1Z)-N-Hydroxyethanimidoyl]phenoxy}-N-(4-Methoxyphenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Arzneimittelentwicklung.
Industrie: Verwendet bei der Herstellung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-{4-[(1Z)-N-Hydroxyethanimidoyl]phenoxy}-N-(4-Methoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Oximgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, wodurch deren Aktivität möglicherweise gehemmt wird. Die aromatischen Ringe können auch mit hydrophoben Taschen in Proteinen interagieren und die Bindungsaffinität erhöhen .
Wirkmechanismus
The mechanism of action of 2-{4-[(1Z)-1-(HYDROXYIMINO)ETHYL]PHENOXY}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenoxy and methoxyphenyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Methoxyphenyl)acetamid: Ähnliche Struktur, jedoch ohne die Oximgruppe.
4-Methoxyphenylessigsäure: Ähnlicher aromatischer Ring, aber unterschiedliche funktionelle Gruppen.
Phenoxyessigsäure: Ähnliche Phenoxygruppe, aber unterschiedliche Substituenten.
Einzigartigkeit
2-{4-[(1Z)-N-Hydroxyethanimidoyl]phenoxy}-N-(4-Methoxyphenyl)acetamid ist einzigartig durch das Vorhandensein sowohl der Oximgruppe als auch der Acetamid-funktionellen Gruppe, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-{4-[(1Z)-N-Hydroxyethanimidoyl]phenoxy}-N-(4-Methoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Oximgruppe kann zu Nitriloxiden oxidiert werden.
Reduktion: Die Oximgruppe kann zu Aminen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.
Substitution: Bedingungen können die Verwendung von Halogenen oder Nitriermitteln unter sauren Bedingungen umfassen.
Hauptprodukte
Oxidation: Nitriloxide.
Reduktion: Amine.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Eigenschaften
Molekularformel |
C17H18N2O4 |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
2-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N2O4/c1-12(19-21)13-3-7-16(8-4-13)23-11-17(20)18-14-5-9-15(22-2)10-6-14/h3-10,21H,11H2,1-2H3,(H,18,20)/b19-12- |
InChI-Schlüssel |
BBNQBSHRVTZHTD-UNOMPAQXSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)


![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)
![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
